REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:5]([S:12]([NH2:15])(=[O:14])=[O:13])[N:4]([CH3:16])[N:3]=1.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:21]([O:20][C:18]([NH:15][S:12]([C:5]1[N:4]([CH3:16])[N:3]=[C:2]([Cl:1])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:14])=[O:13])=[O:19])[CH3:22] |f:2.3.4|
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C(=C1C(=O)OCC)S(=O)(=O)N)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
acetone was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was added into ice-water
|
Type
|
CUSTOM
|
Details
|
After separation of a trace of water insolubles
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NS(=O)(=O)C1=C(C(=NN1C)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |